molecular formula C8H5ClN2O3S B8381630 4-Hydroxyquinazoline-8-sulfonyl chloride

4-Hydroxyquinazoline-8-sulfonyl chloride

Cat. No.: B8381630
M. Wt: 244.66 g/mol
InChI Key: NFALMUKOISZJHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxyquinazoline-8-sulfonyl chloride is a multifunctional heterocyclic building block designed for advanced chemical and pharmaceutical research. Its primary application is as a key intermediate in the synthesis of novel sulfonamide derivatives. Sulfonamides are a critically important class of compounds in medicinal chemistry, and this reagent allows for their facile incorporation into more complex molecules. The 4-hydroxy group adjacent to the sulfonyl chloride on the quinazoline core is a key structural feature. This moiety can act as a potent chelator of metal ions, a property that is often linked to a range of biological activities, including anticancer and antimicrobial effects (as seen in similar 8-hydroxyquinoline structures) . Furthermore, the sulfonyl chloride group is highly reactive towards nucleophiles such as amines, enabling researchers to efficiently create a diverse library of sulfonamides for high-throughput screening and structure-activity relationship (SAR) studies. This makes it an invaluable tool for drug discovery programs aiming to develop new therapeutic agents. The mechanism of action for compounds derived from this reagent is often multi-targeted. The core structure can chelate essential metal ions in biological systems, disrupting enzymatic function and inducing oxidative stress in target cells . When converted to a sulfonamide, the resulting hybrid molecules can exhibit enhanced binding to biological targets, leading to potent bioactivities such as the induction of apoptosis in cancer cells or inhibition of bacterial growth . It is strictly for research purposes. This compound is classified as For Research Use Only (RUO) and must not be used for diagnostic, therapeutic, or personal applications.

Properties

Molecular Formula

C8H5ClN2O3S

Molecular Weight

244.66 g/mol

IUPAC Name

4-oxo-3H-quinazoline-8-sulfonyl chloride

InChI

InChI=1S/C8H5ClN2O3S/c9-15(13,14)6-3-1-2-5-7(6)10-4-11-8(5)12/h1-4H,(H,10,11,12)

InChI Key

NFALMUKOISZJHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)Cl)N=CNC2=O

Origin of Product

United States

Comparison with Similar Compounds

A. 4-Hydroxyquinazoline-8-sulfonyl Chloride vs. Anthocyanin Chlorides (e.g., Callistephin Chloride, Ideain Chloride)

  • Core Structure: Anthocyanins (e.g., Callistephin chloride) are flavonoid glycosides with a flavylium ion backbone, whereas this compound is a nitrogen-containing heterocycle. The former features sugar moieties (e.g., glucoside or galactoside) at the 3-position, while the latter has a sulfonyl chloride group at the 8-position and a hydroxy group at the 4-position .
  • Reactivity : Anthocyanins participate in pH-dependent color changes due to their conjugated π-system, while sulfonyl chlorides undergo nucleophilic substitution reactions (e.g., with amines to form sulfonamides).

B. Comparison with Other Sulfonyl Chlorides

  • Benzene Sulfonyl Chloride : A simpler aromatic sulfonyl chloride, widely used in sulfonamide synthesis. Unlike this compound, it lacks the hydroxyquinazoline backbone, which may confer unique steric and electronic properties to the latter.
  • Its synthesis involves trichloromethylation and amination steps, whereas sulfonyl chloride derivatives typically require sulfonation or chlorosulfonation reactions .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-Hydroxyquinazoline-8-sulfonyl chloride in laboratory settings?

  • Methodological Answer : Prioritize engineering controls (e.g., fume hoods) to minimize aerosol formation and ensure adequate ventilation. Use PPE, including NIOSH/EN 166-certified safety goggles, nitrile gloves, and full-body protective clothing. Avoid skin contact by employing proper glove-removal techniques. In case of spills, evacuate the area, suppress dust with wet methods, and collect waste in sealed containers to prevent environmental contamination .

Q. How can researchers optimize the synthesis of this compound to maximize yield?

  • Methodological Answer : Focus on reaction parameters such as solvent choice (e.g., anhydrous dichloromethane or ethanol), temperature control (reflux conditions), and stoichiometric ratios of reactants. Neutralize acidic byproducts using tertiary amines (e.g., triethylamine) to shift equilibrium toward product formation. Purify via recrystallization in non-polar solvents to isolate high-purity crystals .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., sulfonyl chloride peaks at ~1350–1200 cm⁻¹). For purity assessment, employ HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can contradictory biological activity data for sulfonyl chloride derivatives be resolved in structure-activity relationship (SAR) studies?

  • Methodological Answer : Perform systematic SAR comparisons using analogs with controlled substitutions (e.g., fluorine at position 6 vs. hydrazine at position 4). For example, shows that 8-Fluoro-4-hydrazinoquinoline exhibits higher anticancer activity than non-fluorinated analogs. Use multivariate regression models to isolate variables (e.g., electronic effects, steric hindrance) and validate findings across multiple cell lines .

Q. What experimental strategies mitigate decomposition of this compound during long-term storage?

  • Methodological Answer : Store under inert gas (argon) in amber glass vials at –20°C to prevent hydrolysis of the sulfonyl chloride group. Conduct stability studies using accelerated aging protocols (e.g., 40°C/75% relative humidity) and monitor degradation via LC-MS. Add stabilizers like molecular sieves or antioxidants (e.g., BHT) if decomposition pathways involve radical intermediates .

Q. How do reaction conditions influence the regioselectivity of nucleophilic substitutions in sulfonyl chloride derivatives?

  • Methodological Answer : For reactions with amines or alcohols, adjust solvent polarity (e.g., DMF for polar intermediates) and base strength (e.g., K₂CO₃ vs. DBU). highlights that steric effects dominate in bulky nucleophiles, favoring substitution at less hindered positions. Use computational modeling (DFT) to predict transition states and optimize conditions for desired regioselectivity .

Q. What methodologies address discrepancies in reported biological activity data for quinazoline-sulfonyl chloride hybrids?

  • Methodological Answer : Standardize assays by using identical cell lines (e.g., HepG2 for liver cancer studies) and normalizing data to positive controls (e.g., doxorubicin). Replicate experiments under controlled oxygen levels (normoxia vs. hypoxia) to account for microenvironmental variability. Cross-validate results with orthogonal techniques, such as apoptosis assays (Annexin V) vs. metabolic activity (MTT) .

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